molecular formula C14H11IO B1311859 3-Iodo-4'-methylbenzophenone CAS No. 107622-31-1

3-Iodo-4'-methylbenzophenone

Cat. No. B1311859
M. Wt: 322.14 g/mol
InChI Key: QILHVHXXKMPMAD-UHFFFAOYSA-N
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Description

3-Iodo-4’-methylbenzophenone is a chemical compound with the molecular formula C14H11IO. It has a molecular weight of 322.15 . This compound is widely used in scientific research due to its unique structure and properties, making it suitable for various applications, including organic synthesis, pharmaceutical development, and material science.


Synthesis Analysis

The synthesis of 3-Iodo-4’-methylbenzophenone can be achieved through various methods. One common method involves the Friedel-Crafts alkylation and acylation reactions . Another method involves the use of organometallic routes such as the phenylmagnesium Grignard reagent and benzaldehyde to make a secondary alcohol and subsequent oxidation with MnO2 to the ketone . The Pd catalyzed cross-coupling of a substituted phenyl boronic acid with an anhydride, also known as the Suzuki-Miyaura reaction, is another possible method .


Molecular Structure Analysis

The molecular structure of 3-Iodo-4’-methylbenzophenone consists of a benzophenone core with an iodine atom attached to the 3-position and a methyl group attached to the 4’-position . The InChI code for this compound is 1S/C14H11IO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9H,1H3 .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Suzuki Cross-Coupling Reactions : 3-Iodo-4'-methylbenzophenone serves as a precursor in Suzuki cross-coupling reactions, which are pivotal in creating biaryls through the reaction with sterically hindered arylboronic esters. This process is optimized to achieve good yields, demonstrating the compound's utility in complex organic synthesis (Chaumeil et al., 2000).
  • Iodine-Induced Intramolecular Cyclization : The compound also plays a role in the formation of iodine-substituted benzenes through iodine-induced intramolecular cyclization. This highlights its potential in synthesizing iodinated organic compounds, which are significant in medicinal chemistry (Matsumoto et al., 2008).

Material Science

  • Physical Properties : Research into the physical properties of related compounds, like 4-methylbenzophenone, provides insights into the potential material applications of 3-Iodo-4'-methylbenzophenone. For example, studies on 4-methylbenzophenone's pyroelectric, dielectric, and piezoelectric coefficients suggest uses in electronic materials and devices (Klapper et al., 2000).

Environmental Studies

  • Iodinated Disinfection Byproducts : In environmental research, the iodination reactions of benzophenones, including compounds structurally similar to 3-Iodo-4'-methylbenzophenone, have been studied for their role in forming iodinated disinfection byproducts (I-DBPs) during water treatment processes. This research is crucial for understanding the environmental impact and safety of using such compounds in consumer products (Pan et al., 2016).

properties

IUPAC Name

(3-iodophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILHVHXXKMPMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441892
Record name 3-IODO-4'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-4'-methylbenzophenone

CAS RN

107622-31-1
Record name 3-IODO-4'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PH Gore, S Thorburn, DJ Weyell - Journal of the Chemical Society …, 1973 - pubs.rsc.org
The Friedel–Crafts acetylation and benzoylation of iodobenzene and the isomeric iodotoluenes have been investigated in a range of solvents and at a range of temperatures. Under …
Number of citations: 15 pubs.rsc.org
SN Calderon, KC Rice, RB Rothman… - Journal of medicinal …, 1997 - ACS Publications
… 3-Iodo-4‘-methylbenzophenone (5). A mixture of 3-iodobenzoic acid (10.4 g, 42.1 mmol), thionyl chloride (105 mL), and catalytic amounts of anhydrous DMF was heated at reflux for 2 h. …
Number of citations: 91 pubs.acs.org

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